molecular formula C10H17N5O2 B15238005 Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate

Cat. No.: B15238005
M. Wt: 239.27 g/mol
InChI Key: ZYDJSXTXCSZKLI-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its short reaction times, high yields, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and biological activities

Properties

IUPAC Name

tert-butyl 3-amino-7,8-dihydro-5H-[1,2,4]triazolo[4,3-c]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)14-5-4-7-12-13-8(11)15(7)6-14/h4-6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDJSXTXCSZKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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